β-Adrenergic Receptor Agonist Potency: d-Ephedrine Versus l-Ephedrine and Pseudoephedrine Isomers in Human Receptor Assays
In a direct head-to-head comparison of all four ephedrine stereoisomers on cloned human β-adrenergic receptor subtypes expressed in Chinese hamster ovary cells, d-Ephedrine (1R,2S-ephedrine) demonstrated unequivocally superior agonist potency. At human β1-AR, d-Ephedrine exhibited an EC50 of 0.5 μM with 68% maximal response relative to isoproterenol, whereas l-Ephedrine (1S,2R-ephedrine) required a 144-fold higher concentration to achieve comparable activation (EC50 = 72 μM, 66% maximal response) [1]. At human β2-AR, the differential was even more pronounced: d-Ephedrine (EC50 = 0.36 μM, 78% maximal response) was 294-fold more potent than l-Ephedrine (EC50 = 106 μM, 22% maximal response) [1]. Notably, d-Ephedrine was the only isomer among the four tested to exhibit significant agonist activity at human β3-AR (EC50 = 45 μM, 31% maximal response) [1].
| Evidence Dimension | β1-AR agonist potency (EC50) |
|---|---|
| Target Compound Data | 0.5 μM (68% maximal response vs isoproterenol) |
| Comparator Or Baseline | l-Ephedrine (1S,2R): 72 μM (66% maximal response) |
| Quantified Difference | 144-fold higher potency for d-Ephedrine |
| Conditions | Cloned human β1-AR expressed in CHO cells; cAMP accumulation measured via luciferase reporter gene assay |
Why This Matters
For researchers investigating β-adrenergic signaling or screening for subtype-selective ligands, the 144-fold to 294-fold potency differential between d-Ephedrine and l-Ephedrine necessitates isomer-specific procurement to avoid misinterpretation of concentration-response relationships.
- [1] Vansal SS, Feller DR. Direct effects of ephedrine isomers on human β-adrenergic receptor subtypes. Biochem Pharmacol. 1999;58(5):807-810. View Source
